molecular formula C10H12ClNO3 B13849562 Methyl 4-Chloro-2-methoxy-5,6-dimethylnicotinate

Methyl 4-Chloro-2-methoxy-5,6-dimethylnicotinate

Cat. No.: B13849562
M. Wt: 229.66 g/mol
InChI Key: GTYXJGIPJFGFGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-Chloro-2-methoxy-5,6-dimethylnicotinate is a chemical compound with the molecular formula C10H12ClNO3 and a molecular weight of 229.66 g/mol It is a derivative of nicotinic acid and features a chloro, methoxy, and dimethyl substitution on the nicotinate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-Chloro-2-methoxy-5,6-dimethylnicotinate typically involves the esterification of the corresponding nicotinic acid derivative. One common method involves the reaction of 4-chloro-2-methoxy-5,6-dimethylnicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Chloro-2-methoxy-5,6-dimethylnicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

    Substitution: Formation of substituted nicotinates with various functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines from nitro groups.

Scientific Research Applications

Methyl 4-Chloro-2-methoxy-5,6-dimethylnicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-Chloro-2-methoxy-5,6-dimethylnicotinate involves its interaction with specific molecular targets. In biological systems, it may act by modulating enzyme activity or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-Chloro-2-methoxy-5,6-dimethylnicotinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro, methoxy, and dimethyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

methyl 4-chloro-2-methoxy-5,6-dimethylpyridine-3-carboxylate

InChI

InChI=1S/C10H12ClNO3/c1-5-6(2)12-9(14-3)7(8(5)11)10(13)15-4/h1-4H3

InChI Key

GTYXJGIPJFGFGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=C1Cl)C(=O)OC)OC)C

Origin of Product

United States

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